N-{1-(3-methoxypropyl)-4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrol-2-yl}-2-methylpropanamide
Description
This compound features a pyrrole core substituted with a 3-methoxypropyl group at position 1, 4,5-dimethyl groups, a 4-methylphenyl sulfonyl moiety at position 3, and a 2-methylpropanamide at position 2. The sulfonyl group enhances electron-withdrawing properties and stability, while the methoxypropyl substituent may improve solubility.
Properties
Molecular Formula |
C21H30N2O4S |
|---|---|
Molecular Weight |
406.5 g/mol |
IUPAC Name |
N-[1-(3-methoxypropyl)-4,5-dimethyl-3-(4-methylphenyl)sulfonylpyrrol-2-yl]-2-methylpropanamide |
InChI |
InChI=1S/C21H30N2O4S/c1-14(2)21(24)22-20-19(16(4)17(5)23(20)12-7-13-27-6)28(25,26)18-10-8-15(3)9-11-18/h8-11,14H,7,12-13H2,1-6H3,(H,22,24) |
InChI Key |
NNYROONXNXOEJT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(N(C(=C2C)C)CCCOC)NC(=O)C(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-(3-methoxypropyl)-4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrol-2-yl}-2-methylpropanamide typically involves multiple steps, starting from commercially available starting materials. The key steps include:
Formation of the Pyrrole Ring: This can be achieved through a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or an amine.
Introduction of the Sulfonyl Group: This step involves the sulfonylation of the pyrrole ring using a sulfonyl chloride, such as 4-methylbenzenesulfonyl chloride, in the presence of a base like triethylamine.
Amidation: The final step involves the formation of the amide bond by reacting the intermediate with 2-methylpropanoyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
N-{1-(3-methoxypropyl)-4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrol-2-yl}-2-methylpropanamide can undergo various chemical reactions, including:
Oxidation: The methoxypropyl group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The sulfonyl group can be reduced to a sulfide under appropriate conditions.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Electrophilic substitution reactions typically require strong acids like sulfuric acid or Lewis acids like aluminum chloride.
Major Products
Oxidation: Products include aldehydes or carboxylic acids.
Reduction: Products include sulfides.
Substitution: Products include nitro or halogenated derivatives.
Scientific Research Applications
N-{1-(3-methoxypropyl)-4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrol-2-yl}-2-methylpropanamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: Its unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules, such as proteins or nucleic acids.
Mechanism of Action
The mechanism of action of N-{1-(3-methoxypropyl)-4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrol-2-yl}-2-methylpropanamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or ion channels. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Key Observations:
Core Heterocycle Variations :
- The target compound’s pyrrole core distinguishes it from pyrazole () and imidazole-pyridine hybrids (). Pyrroles often exhibit distinct electronic properties, influencing binding affinity in medicinal chemistry.
- ’s furan-carboxamide analog replaces the propanamide group, likely altering hydrogen-bonding capacity and metabolic stability .
Sulfonyl vs.
Substituent Effects on Physicochemical Properties :
- The 3-methoxypropyl group in the target compound may confer higher solubility than the trimethoxyphenyl group in , which introduces significant hydrophobicity.
- The 2-methylpropanamide in the target compound is less sterically hindered than the pyridinyl-imidazole substituent in , possibly improving synthetic accessibility.
Synthetic Yields and Purity :
- While the target compound’s synthesis data are unavailable, comparable compounds show moderate yields (49–60%) and high purity (e.g., 99% HPLC in ), suggesting optimized protocols for similar amide/sulfonyl derivatives .
Research Findings and Implications
- : Highlights the importance of propanamide derivatives in kinase inhibition (e.g., CK1δ). The compound’s 99% purity and LC-MS validation (m/z 523) underscore rigorous quality control, a benchmark for evaluating the target compound .
- : Demonstrates that pyrazole-propanamide hybrids with dichlorophenyl groups achieve moderate yields (60%) and defined melting points (126–127 °C), suggesting reliable crystallization for the target compound if structurally aligned .
- : The furan-carboxamide analog’s structural similarity to the target compound implies that replacing the propanamide with heterocyclic groups could be a strategic modification for tuning activity .
Biological Activity
N-{1-(3-methoxypropyl)-4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrol-2-yl}-2-methylpropanamide, also known by its CAS number 179474-79-4, is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, effects on various biological systems, and relevant research findings.
Chemical Structure and Properties
The compound belongs to a class of pyrrole derivatives, characterized by a complex structure that includes a sulfonyl group and an amide functional group. The molecular formula is , indicating the presence of nitrogen, oxygen, and sulfur atoms which may contribute to its biological properties.
Research indicates that compounds with similar structures often exhibit a range of biological activities, including:
- Anticancer Activity : Pyrrole derivatives have been shown to inhibit cell proliferation and induce apoptosis in various cancer cell lines.
- Antimicrobial Properties : Some studies suggest that these compounds can exhibit antimicrobial activity against bacteria and fungi.
The specific mechanisms through which this compound exerts its effects are still under investigation.
1. Anticancer Effects
A study focusing on similar pyrrole-based compounds reported significant inhibition of cell growth in cancer cell lines. The compound enhanced glucose uptake and ATP production in treated cells, suggesting a potential mechanism for its anticancer effects by altering metabolic pathways .
2. Antimicrobial Activity
Another investigation into related compounds indicated that pyrrole derivatives could inhibit the growth of various pathogens. The sulfonamide group is often associated with antimicrobial properties, which may also apply to this compound .
3. Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications in the pyrrole ring and the addition of functional groups significantly influence biological activity. For instance, the presence of the sulfonyl group enhances solubility and bioavailability, potentially increasing efficacy .
Case Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
